molecular formula C12H8ClN3OS B14914059 n-(1h-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide

n-(1h-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide

Cat. No.: B14914059
M. Wt: 277.73 g/mol
InChI Key: XYLJWNKHNJOYHW-UHFFFAOYSA-N
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Description

N-(1H-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide is a heterocyclic compound that combines the structural features of benzimidazole and thiophene. Benzimidazole is known for its broad range of biological activities, while thiophene is a sulfur-containing five-membered aromatic ring. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide typically involves the reaction of 2-aminobenzimidazole with 5-chlorothiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(1H-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Similar structure with a thiazole ring instead of thiophene.

    2-Phenyl substituted Benzimidazole derivatives: Variations in the substituents on the benzimidazole ring.

Uniqueness

N-(1H-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide is unique due to the presence of both benzimidazole and thiophene moieties, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C12H8ClN3OS

Molecular Weight

277.73 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-5-chlorothiophene-2-carboxamide

InChI

InChI=1S/C12H8ClN3OS/c13-10-6-5-9(18-10)11(17)16-12-14-7-3-1-2-4-8(7)15-12/h1-6H,(H2,14,15,16,17)

InChI Key

XYLJWNKHNJOYHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(S3)Cl

Origin of Product

United States

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